molecular formula C6H9N3O2 B12828851 5-Amino-1-ethyl-1H-imidazole-4-carboxylic acid

5-Amino-1-ethyl-1H-imidazole-4-carboxylic acid

Cat. No.: B12828851
M. Wt: 155.15 g/mol
InChI Key: IJMOHWXRUQACLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-ethyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-ethyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. One novel protocol reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles.

Industrial Production Methods

Industrial production methods for imidazoles often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-throughput techniques and advanced catalytic systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-ethyl-1H-imidazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

5-Amino-1-ethyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-ethyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-carbamoylimidazole
  • 4-Aminoimidazole-5-carboxamide
  • 4-Carbamoyl-5-aminoimidazole
  • 4-Carboxamido-5-aminoimidazole

Uniqueness

What sets 5-Amino-1-ethyl-1H-imidazole-4-carboxylic acid apart from similar compounds is its unique substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where other imidazole derivatives may not be as effective .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

5-amino-1-ethylimidazole-4-carboxylic acid

InChI

InChI=1S/C6H9N3O2/c1-2-9-3-8-4(5(9)7)6(10)11/h3H,2,7H2,1H3,(H,10,11)

InChI Key

IJMOHWXRUQACLB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC(=C1N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.